molecular formula C13H20N2 B176102 1-(2,5-Dimethyl-benzyl)piperazine CAS No. 104481-67-6

1-(2,5-Dimethyl-benzyl)piperazine

Cat. No. B176102
M. Wt: 204.31 g/mol
InChI Key: CFQKZODRQRHNLP-UHFFFAOYSA-N
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Description

“1-(2,5-Dimethyl-benzyl)piperazine” is an organic compound with the molecular formula C13H20N2 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “1-(2,5-Dimethyl-benzyl)piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. The ring is substituted at one position with a benzyl group that is further substituted at the 2 and 5 positions with methyl groups .


Chemical Reactions Analysis

Piperazine derivatives, including “1-(2,5-Dimethyl-benzyl)piperazine”, can undergo a variety of chemical reactions. These include cyclization reactions with sulfonium salts, Ugi reactions, and ring-opening reactions of aziridines .

Scientific Research Applications

Metabolic Pathways and Enzyme Interactions

One study explored the metabolism of a novel antidepressant, highlighting the involvement of various cytochrome P450 enzymes in the oxidative metabolism of the compound, resulting in the formation of several metabolites. This research provides insight into the drug's metabolic pathways and the role of specific enzymes, which is crucial for understanding its pharmacokinetics and potential interactions with other drugs (Hvenegaard et al., 2012).

Antibacterial and Antifungal Activities

Novel compounds containing the piperazine linker have been synthesized and demonstrated potent antibacterial and biofilm inhibition activities against various bacterial strains. These findings suggest potential applications of these derivatives in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Therapeutic Applications

Research on piperazine derivatives, including benzylpiperazine, has explored their central pharmacological activity, such as antipsychotic, antidepressant, and anxiolytic applications. This highlights the versatility of piperazine-based compounds in developing new therapeutic agents for various central nervous system disorders (Brito et al., 2018).

Antimyotonic Agents

Studies have also developed conformationally restricted analogues of tocainide, showing significant potential as voltage-gated skeletal muscle sodium channel blockers. These findings have implications for developing new treatments for conditions like chronic inflammatory pain (Catalano et al., 2008).

Antiproliferative Activity

Research into novel 1-(2-aryl-2-adamantyl)piperazine derivatives has shown promising antitumor properties against various cancer cell lines, suggesting potential applications in cancer therapy. The study emphasizes the importance of structural modifications to enhance biological activity and reduce cytotoxicity towards normal cells (Fytas et al., 2015).

Future Directions

The future directions for “1-(2,5-Dimethyl-benzyl)piperazine” and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and potential applications in pharmaceuticals .

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-3-4-12(2)13(9-11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKZODRQRHNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374379
Record name 1-(2,5-Dimethyl-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethyl-benzyl)piperazine

CAS RN

104481-67-6
Record name 1-(2,5-Dimethyl-benzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104481-67-6
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